(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pyridinylmethylene moiety can be reduced to form a saturated compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-2-(pyridin-2-ylmethyl)-1-benzofuran-3(2H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran and pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1-benzofuran-3(2H)-one: Lacks the pyridinylmethylene moiety.
2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one: Lacks the hydroxyl group.
6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one: Similar structure but different substitution pattern.
Uniqueness
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one is unique due to the presence of both hydroxyl and pyridinylmethylene groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWADJKSRNLQP-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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